2-(4-tert-Butylphenoxy)ethanol

Description

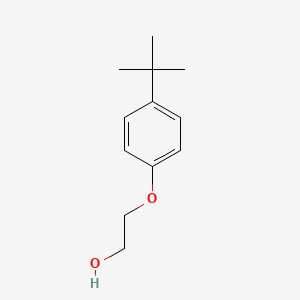

Structure

3D Structure

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7,13H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPFHDDLZCYWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18249-20-2 | |

| Record name | Polyethylene glycol mono(4-tert-butylphenyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18249-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80867577 | |

| Record name | 2-(4-tert-Butylphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713-46-2, 18249-20-2 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=713-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-tert-Butylphenoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-tert-Butylphenoxy)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1-dimethylethyl)phenyl]-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-tert-Butylphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-tert-butylphenoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[4-(1,1-dimethylethyl)phenyl]-Ï?-hydroxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-TERT-BUTYLPHENOXY)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9JO720PSH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of 2-(4-tert-Butylphenoxy)ethanol typically involves the reaction of 4-tert-butylphenol with ethylene oxide. This reaction is carried out under controlled conditions to ensure the desired product is obtained. The process can be summarized as follows:

Reaction of 4-tert-butylphenol with ethylene oxide: This step involves the nucleophilic attack of the phenoxide ion on the ethylene oxide, resulting in the formation of this compound.

Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation under controlled conditions:

| Reagent/Conditions | Product | Yield/Notes | Reference |

|---|---|---|---|

| KMnO₄ (acidic, 0°C) | 2-(4-tert-Butylphenoxy)acetic acid | Partial oxidation observed in analogous ethan-1-ol systems | , |

| CrO₃/H₂SO₄ (Jones reagent) | Corresponding ketone (if secondary) | Not applicable (primary alcohol) | – |

| TEMPO/NaOCl (mild conditions) | Aldehyde intermediate | Theoretical pathway for primary alcohols |

Key Findings :

-

Steric hindrance from the tert-butyl group slows oxidation kinetics compared to unsubstituted analogs.

-

Selective oxidation to the aldehyde requires TEMPO-based systems to avoid over-oxidation.

Esterification and Etherification

The alcohol reacts with acylating/alkylating agents:

Mechanistic Notes :

-

Tosylation enhances leaving-group ability for subsequent nucleophilic substitutions .

-

Bulky tert-butyl group reduces reaction rates in SN2 mechanisms .

Nucleophilic Substitution

Activated derivatives (e.g., tosylates) participate in substitutions:

| Substrate | Nucleophile | Product | Conditions | Reference |

|---|---|---|---|---|

| Tosylate derivative | NaN₃ | Azide intermediate | DMF, 60°C | |

| Tosylate derivative | Amines (e.g., NH₃) | Amino derivatives | Ethanol, reflux |

Synthetic Utility :

Electrophilic Aromatic Substitution (EAS)

The phenoxy ring’s reactivity is modulated by the tert-butyl group:

| Reaction | Reagents | Position | Notes | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Meta | tert-butyl directs meta substitution | |

| Sulfonation | H₂SO₄, SO₃ | Meta | Low yield due to steric hindrance |

Key Challenges :

Protection/Deprotection Strategies

The alcohol group can be reversibly protected:

| Protection Method | Reagent | Deprotection Method | Reference |

|---|---|---|---|

| TBDMS ether | TBDMSCl, imidazole | TBAF in THF | |

| Acetal formation | Dihydropyran, H⁺ | Acidic hydrolysis |

Thermal and Stability Data

Critical parameters for reaction design:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

- Role : 2-(4-tert-Butylphenoxy)ethanol serves as an important intermediate in organic synthesis. Its stable structure allows for the formation of more complex molecules.

- Applications : It is utilized in the synthesis of polymers, agrochemicals, and dyestuffs, making it essential in producing various industrial chemicals .

Case Study: Synthesis of Esters

- Example : A study demonstrated the synthesis of esters from this compound through reactions with oleic acid. The resulting ester showed improved viscosity properties, making it suitable for lubricant applications .

Biological Research

Investigating Enzyme Interactions

- Role : The compound is employed in biological studies to understand enzyme interactions and metabolic pathways.

- Applications : It has been used to explore the effects of various ligands on enzyme activity, contributing to insights into metabolic regulation .

Case Study: Neuropharmacological Research

- Example : Research involving derivatives of this compound has shown potential benefits in treating neurological disorders by acting as H3 receptor antagonists. These studies highlight its role in developing drugs aimed at conditions like narcolepsy and Parkinson's disease .

Pharmaceutical Applications

Drug Development Precursor

- Role : As a precursor in pharmaceutical formulations, this compound is investigated for its therapeutic potential.

- Applications : Its derivatives have been studied for their neuroprotective properties and efficacy in treating various central nervous system disorders .

Case Study: Pharmacokinetics and Tissue Distribution

- Example : A pharmacokinetic study evaluated a novel histamine H3 receptor antagonist derived from this compound, assessing its distribution and effects within biological systems, which is crucial for drug development .

Industrial Applications

Use in Lubricants

- Role : The compound is integrated into lubricant formulations due to its favorable viscosity characteristics.

- Applications : It enhances the performance of lubricants under varying temperature conditions, making it suitable for industrial applications where low pour points are essential .

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylphenoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Key Properties :

- Solubility: Exhibits dual solubility in polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane, toluene) due to its amphiphilic structure .

- Applications : Primarily utilized in research as a model compound for studying antioxidant mechanisms, lipid peroxidation inhibition, and biological system interactions .

Comparison with Structurally Similar Compounds

2-(4-tert-Butylphenoxy)cyclohexanol

CAS Number : 1942-71-8

Molecular Formula : C₁₆H₂₄O₂

Molecular Weight : 248.36 g/mol

Key Differences :

- Structural Variation: Cyclohexanol ring replaces the ethanol group, increasing hydrophobicity and molecular weight.

- Physical Properties: Higher boiling point (365.7°C) and density (1.036 g/cm³) compared to 2-(4-tert-Butylphenoxy)ethanol .

- Applications : Used in pesticide formulations (e.g., propargite) and as an intermediate in organic synthesis .

2-(2-(2-(4-tert-Butyl)phenoxy)ethoxy)ethoxy)ethanol

CAS Number : 89203-08-7

Molecular Formula : C₁₆H₂₆O₄

Molecular Weight : 282.38 g/mol

Key Differences :

- Structural Variation : Extended ethoxy chain enhances solubility in polar solvents and increases molecular weight.

- Applications: Likely functions as a nonionic surfactant or emulsifier due to its polyethoxy structure .

2-(4-Phenylphenoxy)ethanol

CAS Number : 19070-95-2

Molecular Formula : C₁₄H₁₄O₂

Molecular Weight : 214.26 g/mol

Key Differences :

- Structural Variation : Biphenyl group introduces greater aromaticity and rigidity.

- Applications: Potential use in polymer stabilization or as a UV absorber due to extended conjugation .

4-tert-Butylphenol

CAS Number : 98-54-4

Molecular Formula : C₁₀H₁₄O

Molecular Weight : 150.22 g/mol

Key Differences :

- Structural Variation : Lacks the ethoxy group, reducing solubility in polar solvents.

Comparative Data Table

Research Findings and Functional Insights

- Antioxidant Activity: this compound scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation, making it valuable in cellular stress studies . In contrast, 4-tert-butylphenol lacks the ethoxy group, reducing its antioxidant efficacy .

- Solubility Trends: Ethoxy chain elongation (e.g., in 2-(2-(2-(4-tert-Butyl)phenoxy)ethoxy)ethoxy)ethanol) improves water solubility, whereas cyclohexanol derivatives are more lipophilic .

- Toxicity: Ethoxy-containing derivatives generally exhibit lower acute toxicity compared to phenol-based analogs like 4-tert-butylphenol .

Biological Activity

2-(4-tert-Butylphenoxy)ethanol, a compound with the molecular formula C12H18O2, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H18O2

- CAS Number : 713-46-2

- Structure : Contains a tert-butyl group attached to a phenoxy moiety, which influences its biological interactions.

1. Antimicrobial Properties

Research indicates that derivatives of 4-tert-butylphenoxy, including this compound, exhibit antimicrobial activity. A study highlighted the effectiveness of related compounds against Pseudomonas aeruginosa, a significant pathogen known for its resistance to antibiotics. The compound demonstrated the ability to inhibit quorum sensing and biofilm formation in this bacterium, suggesting a potential role in managing infections caused by multidrug-resistant strains .

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Antimicrobial | Pseudomonas aeruginosa |

| 2,4-Di-tert-butylphenol | Anti-QS | Pseudomonas aeruginosa |

2. Neuroprotective Effects

A recent study investigated the neuroprotective effects of compounds derived from the 4-tert-butylphenoxy scaffold in models of Parkinson's disease. These compounds were found to inhibit monoamine oxidase B (MAO B), an enzyme associated with neurodegeneration. In vivo tests showed that these compounds could reduce symptoms in haloperidol-induced catalepsy models, suggesting potential therapeutic applications for neurodegenerative diseases .

3. Toxicity and Safety Profile

The safety assessment of related compounds indicates low dermal absorption and bioaccumulation potential. The metabolism of t-butyl alcohol (a related compound) showed slow elimination rates in animal models, raising considerations for the safety profile of similar phenolic compounds .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds like those derived from this scaffold inhibit enzymes such as MAO B.

- Quorum Sensing Interference : By disrupting communication among bacterial populations, these compounds can reduce virulence factors and biofilm formation.

Case Study 1: Neuroprotection in Parkinson's Disease

In a study involving neuroblastoma SH-SY5Y cells, derivatives of this compound were tested for their ability to protect neurons from oxidative stress. Results indicated significant reductions in cell death and oxidative damage markers when treated with these compounds compared to controls .

Case Study 2: Antimicrobial Efficacy Against Pseudomonas aeruginosa

A controlled experiment assessed the anti-biofilm efficacy of this compound against Pseudomonas aeruginosa. The results demonstrated a dose-dependent reduction in biofilm formation and virulence factor secretion, highlighting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to evaluate the antioxidant efficacy of 2-(4-tert-Butylphenoxy)ethanol in biological systems?

- Methodological Answer : To assess antioxidant activity, employ in vitro assays such as ROS scavenging (e.g., DCFH-DA fluorescence) and lipid peroxidation inhibition (e.g., thiobarbituric acid reactive substances, TBARS). Include positive controls (e.g., ascorbic acid) and validate findings in cell viability assays using models like human fibroblasts or hepatocytes. Dose-response curves and time-course studies are critical to establish efficacy thresholds .

Q. How does the solubility profile of this compound influence experimental design?

- Methodological Answer : The compound's dual solubility in polar (e.g., ethanol, methanol) and nonpolar solvents (e.g., dichloromethane) allows flexibility in formulation. For cell-based studies, dissolve in ethanol (<1% v/v) to avoid cytotoxicity. For lipid-phase experiments (e.g., membrane interaction studies), use nonpolar solvents and confirm homogeneity via sonication .

Q. What are the standard protocols for handling and storing this compound to ensure stability?

- Methodological Answer : Store in airtight, light-protected containers at 4°C. For long-term stability, aliquot in inert solvents like methanol and avoid repeated freeze-thaw cycles. Verify purity via HPLC before critical experiments, especially after prolonged storage .

Advanced Research Questions

Q. How can HPLC methods be optimized for the separation and quantification of this compound in complex matrices?

- Methodological Answer : Use reverse-phase (RP) HPLC with a Newcrom R1 column (C18 stationary phase). Optimize mobile phase composition (e.g., 70:30 acetonitrile/water with 0.1% trifluoroacetic acid) to achieve baseline separation. Validate sensitivity via limit of detection (LOD < 0.1 µg/mL) and quantify using external calibration curves. Include internal standards (e.g., 4-tert-butylphenol) for matrix effect correction .

Q. What strategies resolve contradictions in reported antioxidant mechanisms of this compound?

- Methodological Answer : Discrepancies between in vitro and in vivo results may arise from metabolic conversion or bioavailability differences. Address this by:

- Comparing direct ROS scavenging (cell-free systems) vs. indirect effects (e.g., Nrf2 pathway activation in live cells).

- Performing metabolite profiling (LC-MS) to identify active derivatives.

- Conducting kinetic studies to distinguish transient vs. sustained antioxidant effects .

Q. How can logP values inform the design of pharmacokinetic studies for this compound?

- Methodological Answer : The logP of 4.46 indicates high lipophilicity, suggesting strong tissue partitioning and potential accumulation in lipid-rich organs (e.g., liver, brain). Design pharmacokinetic studies to monitor tissue distribution via radiolabeling or mass spectrometry. Adjust dosing regimens to account for slow clearance and potential enterohepatic recirculation .

Q. What synthetic routes are feasible for producing derivatives of this compound with enhanced bioactivity?

- Methodological Answer : Modify the phenolic or ethanol moieties to enhance target specificity. For example:

- Etherification : React with alkyl halides to generate branched ethers (e.g., propargyl derivatives for click chemistry applications).

- Esterification : Introduce acetyl or benzoyl groups to alter membrane permeability.

- Validate derivatives using QSAR models and in silico docking studies to predict biological interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.